![molecular formula C27H30FN3O3S B2516281 N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451482-66-9](/img/structure/B2516281.png)
N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic molecule that appears to be designed for potential therapeutic applications. The structure suggests it is a benzamide derivative with a sulfonyl piperazine moiety, which is a common feature in compounds with various pharmacological activities. The presence of a fluorine atom and an ethylphenyl group may influence its binding affinity and selectivity towards biological targets.
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazine derivatives, which are then functionalized with various substituents. For instance, the synthesis of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives has been reported, where the compounds were characterized by IR and 1H NMR techniques . Similarly, the synthesis of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides as inhibitors of the hepatitis C virus polymerase enzyme has been described, indicating the versatility of piperazine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often modified to enhance their biological activity. For example, the introduction of a propylsulfonyl group to a piperazine ring has been shown to yield potent inhibitors of the glycine transporter-1 . The molecular docking studies of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides suggest that the spatial arrangement of substituents on the benzamide core is crucial for therapeutic efficacy, as seen in the treatment of Alzheimer’s disease .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the introduction of a sulfonyl group can enhance the electrophilic character of the molecule, which may be beneficial in certain chemical reactions or biological interactions. The derivatization of caproic acid with a sulfonate reagent for liquid chromatography analysis demonstrates the utility of such functional groups in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a fluorine atom can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The antimicrobial studies of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have shown that these compounds exhibit potent activities against various bacterial strains, which could be attributed to their structural features .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide has been utilized in Alzheimer's disease research. A study by Kepe et al. (2006) employed a similar molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlighted significant decreases in receptor densities in hippocampi and raphe nuclei of patients, correlating with clinical symptom severity (Kepe et al., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used as derivatization reagents in liquid chromatography. Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization, which included a tertiary amino function (a substituted piperazine) useful in liquid chromatography with fluorometric detection (Wu et al., 1997).
Electrophoresis Studies
Ye et al. (2012) conducted a study involving nonaqueous capillary electrophoretic separation of compounds related to imatinib mesylate, including a derivative with a piperazinyl component. This research focused on separation factors affecting baseline separation and sensitivity enhancement (Ye et al., 2012).
Dopamine Antagonistic Activity
Van Wijngaarden et al. (1987) explored 2-phenylpyrroles as analogues of substituted benzamide, maintaining dopamine antagonistic activity. This study provided insights into the structural requirements for dopamine antagonistic activity in compounds related to N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide (Van Wijngaarden et al., 1987).
Orexin Receptor Antagonist Research
In the context of insomnia treatment, Renzulli et al. (2011) discussed the metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the principal circulating components in plasma extracts and the primary route of metabolism. This study is relevant due to the structural similarities with N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide (Renzulli et al., 2011).
Serotonin Receptor Studies
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, relevant for their similarities in structure and function to the benzamide derivative . These compounds were evaluated for biological properties in rats and compared with radiolabeled serotonin receptor antagonists (Lang et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-fluoro-5-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O3S/c1-4-21-7-9-22(10-8-21)29-27(32)25-17-24(13-14-26(25)28)35(33,34)30-15-16-31(20(3)18-30)23-11-5-19(2)6-12-23/h5-14,17,20H,4,15-16,18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGASAHRGLJBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(C3)C)C4=CC=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-fluoro-5-((3-methyl-4-(p-tolyl)piperazin-1-yl)sulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.